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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Leniolisib's therapeutic performance against
other treatment modalities for Activated Phosphoinositide 3-kinase Delta (APDS) syndrome.
The information is supported by experimental data from published studies to aid in research
and drug development.

Introduction to Leniolisib and APDS

Activated Phosphoinositide 3-kinase Delta (APDS) syndrome, also known as PASLI disease, is
a rare primary immunodeficiency caused by gain-of-function mutations in the PIK3CD or
PIK3R1 genes.[1][2] These mutations lead to hyperactivation of the PI3Kd signaling pathway,
resulting in a complex clinical phenotype that includes recurrent infections, lymphoproliferation,
autoimmunity, and an increased risk of lymphoma.[2][3][4]

Leniolisib (trade name Joenja®) is the first and only therapy approved by the U.S. Food and
Drug Administration (FDA) for the treatment of APDS in adult and pediatric patients 12 years of
age and older.[1][5] It is a potent and selective small-molecule inhibitor of the delta isoform of
phosphoinositide 3-kinase (PI3Kd), directly targeting the underlying cause of the disease.[3][6]

Comparative Efficacy and Safety

This section compares the efficacy and safety of Leniolisib with the standard of care for APDS,
which includes supportive therapies like immunoglobulin replacement and antibiotics, off-label
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use of immunosuppressants such as sirolimus, and hematopoietic stem cell transplantation
(HSCT).

Efficacy Data
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. Primary Efficacy
Treatment Modality :
Endpoints

Key Quantitative
Results

Study Population

Reduction in lymph

node size and
Leniolisib normalization of
immunophenotype

(naive B cells).[3][7]

Lymphadenopathy:
Adjusted mean
change from baseline
vs. placebo: -0.25
(p=0.0006).[7] Naive
B cells: Adjusted
mean change from
baseline vs. placebo:
+37.3% (p=0.0002).[7]
[8] Spleen Volume:
Adjusted mean
difference vs. placebo:
-186 cm?3 (p=0.0020).
[71[8] Infection Rate:
Significant reduction
in the annual rate of
respiratory tract
infections compared
to standard of care
(rate ratio: 0.34).[9]
[10]

31 patients with APDS
aged =12 years in a
randomized, placebo-
controlled Phase 3
trial (NCT02435173).
[71[11]

Standard of Care Reduction in infection

(Supportive) frequency.

Immunoglobulin
replacement therapy
(IRT) is reported to
reduce respiratory
tract infections in

many patients but

does not prevent other

complications like
lymphoproliferation or
autoimmunity.[12]
37% of patients on
Leniolisib reduced or

discontinued IRT in an

Varies across
observational studies

and registries.
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open-label extension
study.[10]

Sirolimus (INTOR Reduction in

Inhibitor) lymphoproliferation.

In a study of 25
patients, 8 had a
complete response
and 11 had a partial
response in the
reduction of non-
neoplastic
lymphoproliferation.
[12] Less effective for
cytopenias and Case series and
gastrointestinal registry data; not from
randomized controlled

trials.[6][12]

disease.[12] In a
smaller study of 3
patients, sirolimus
treatment led to a
significant increase in
IgG trough levels
(median 290 mg/dL to
594 mg/dL, p<0.001)
and reduced the need
for high-dose IRT.[1]

[5]L6]

Hematopoietic Stem Curative potential,

Cell Transplantation resolution of clinical

(HSCT) symptoms.

Survival rates are Reserved for severe,

variable. One series treatment-refractory
reported a 2-year cases.[16]
overall survival of

86%.[4][13] Another

reported a survival

rate of 81.8% (9/11

patients), with 8 of 9

survivors in complete

remission and no

longer requiring IRT.

[14] However, the

overall mortality rate
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for HSCT in APDS
has been reported to
be 15.6%.[15]

[ | Tolerabil

Treatment Modality

Serious Adverse Events
and Risks

Common Adverse Events

No serious adverse events

Headache, sinusitis, atopic

related to treatment were

dermatitis (mostly grades 1-2).

reported in the pivotal trial.[8]

[3] Fewer treatment-related

Leniolisib

Long-term data of up to 6

adverse events reported than
placebo (23.8% vs 30.0%).[7]

[8]

years show minimal toxicities.
[4] Potential for embryo-fetal
toxicity.[1]

Varies with specific treatment

Standard of Care (Supportive)
IRT).

(e.g., infusion reactions with

Risks associated with long-
term antibiotic use (e.g.,
resistance). IRT does not
address the root cause of the

disease.[12]

Oral stomatitis, neutropenia,

Sirolimus (MTOR Inhibitor)
[6]

elevated serum creatinine.[1]

Potential for significant side
effects, long-term risks are not
fully determined.[12]

High risk of mortality (15.6% in

Graft-versus-host disease

Hematopoietic Stem Cell

one review).[15] Severe

(GvHD), organ toxicity, renal

Transplantation (HSCT) )
failure.[15]

infections and graft failure are
significant risks.[14][17]

Signaling Pathway and Experimental Workflow
Leniolisib Mechanism of Action

Leniolisib selectively inhibits the delta isoform of PI3K (PI3Kd). In APDS, gain-of-function

mutations lead to the hyperactivation of PI3KJ,

which excessively converts

phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate
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(PIP3). This leads to downstream activation of the AKT/mTOR pathway, promoting abnormal
immune cell proliferation and survival, and impairing immune function. By blocking PI3KJ,
Leniolisib normalizes this signaling cascade.

Cell Membrane

Converts

Activates

Inhibits

Click to download full resolution via product page

Caption: Leniolisib inhibits hyperactive PI3Kd, blocking downstream signaling.

Phase 3 Clinical Trial Workflow (NCT02435173)

The pivotal study validating Leniolisib's efficacy was a global, randomized, triple-blinded,
placebo-controlled trial.
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Patient Screening
(n=31)

- APDS Diagnosis

- Age =12 years

- Weight >45 kg

Randomization (2:1)

Leniolisib Arm (n=21) Placebo Arm (n=10)
70 mg twice daily Twice daily

Primary Endpoint Assessment
(Day 85)
- Change in Lymph Node Size
- Change in Naive B Cell %

Click to download full resolution via product page

Caption: Workflow of the Phase 3 Leniolisib clinical trial.

Experimental Protocols
Key Study: Phase 3 Trial of Leniolisib (NCT02435173)

Objective: To assess the efficacy and safety of Leniolisib compared with placebo in patients
with APDS.[3]
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Study Design:

A 12-week, randomized, triple-blinded, placebo-controlled, global, multicenter study.[3][11]
[18]

31 patients with confirmed APDS (pathogenic variants in PIK3CD or PIK3R1), aged 12 years
or older, were randomized in a 2:1 ratio.[3][7][11]

The treatment group (n=21) received 70 mg of Leniolisib orally twice daily.[3]

The control group (n=10) received a matching placebo twice daily.[3]

Co-Primary Efficacy Endpoints: The two primary endpoints were assessed at Day 85 (12
weeks) compared to baseline:[3][7]

e Change in Lymphadenopathy: Measured as the sum of the products of the perpendicular
diameters of up to five index lymph nodes.

e Change in Immunodeficiency: Measured as the percentage of naive B cells out of the total
B-cell population in peripheral blood.

Key Secondary Endpoints:

e Change in spleen volume, assessed by imaging (CT or MRI).[7]

e Changes in other immune cell subsets.[7]

» Safety and tolerability, monitored through adverse event reporting.[7]
Methodology for Primary Endpoints:

e Lymph Node Assessment: Index lymph nodes were identified at baseline via CT or MRI
scans. The sum of the products of their perpendicular diameters (SPD) was calculated. This
measurement was repeated at Day 85, and the change from baseline was determined.

» Immunophenotyping: Peripheral blood samples were collected at baseline and at specified
time points, including Day 85. Flow cytometry was used to quantify various lymphocyte
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subsets, including total B cells and naive B cells (identified by surface markers), to calculate
the percentage of naive B cells.

Statistical Analysis:

e An analysis of covariance (ANCOVA) model was used to compare the adjusted mean
change from baseline between the Leniolisib and placebo groups for both co-primary
endpoints.[7]

Conclusion

Independent clinical trial data robustly support the therapeutic efficacy of Leniolisib in treating
the core manifestations of APDS. The pivotal Phase 3 study demonstrated statistically
significant and clinically meaningful improvements in both lymphoproliferation and immune
dysregulation compared to placebo.[7][8] When compared to the existing standard of care,
Leniolisib offers a targeted mechanism of action that addresses the underlying
pathophysiology of the disease, a favorable safety profile, and evidence of reducing reliance on
supportive therapies.[9][10] While treatments like sirolimus show some benefit in
lymphoproliferation, and HSCT offers a potential cure, they are associated with significant
limitations and toxicities.[12][15] Leniolisib represents a significant advancement, providing a
well-tolerated and effective targeted therapy for patients with APDS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Validation & Comparative

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com
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